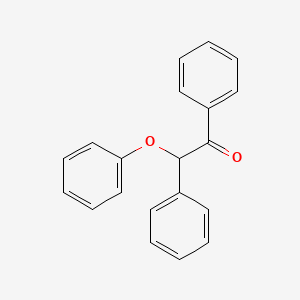

2-Phenoxy-1,2-diphenylethan-1-one

Description

2-Phenoxy-1,2-diphenylethan-1-one is a diaryl ketone derivative characterized by a central ethanone backbone substituted with two phenyl groups and a phenoxy group. Structurally, it shares similarities with compounds like benzoin (2-hydroxy-1,2-diphenylethan-1-one) and 2-bromo-1,2-diphenylethan-1-one, but the phenoxy substituent introduces distinct electronic and steric properties.

Properties

CAS No. |

6652-29-5 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

2-phenoxy-1,2-diphenylethanone |

InChI |

InChI=1S/C20H16O2/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20H |

InChI Key |

AXYQEGMSGMXGGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Oxidative Coupling of 2-Phenoxyacetophenone and Formaldehyde

One well-documented method involves the reaction of 2-phenoxyacetophenone with aqueous formaldehyde in the presence of potassium carbonate as a base. This reaction proceeds at room temperature and yields 3-hydroxy-1,2-diphenylpropan-1-one as an intermediate, which can be further converted to this compound.

Procedure Summary:

- 2-Phenoxyacetophenone (4 mmol) is dissolved in an appropriate solvent.

- Aqueous formaldehyde (36.5-38 wt %, 7.3 mmol) is added.

- The reaction mixture is stirred for 4 hours at room temperature.

- Potassium carbonate is filtered off.

- The crude product is purified by column chromatography using petroleum ether:ethyl acetate (3:1) to isolate the target compound in approximately 90% yield.

This method is advantageous due to mild conditions and high yield. The intermediate can be further reduced or oxidized to achieve the desired ketone functionality. For example, sodium borohydride reduction in a tetrahydrofuran-water mixture followed by workup and chromatographic purification can afford related derivatives.

Palladium-Catalyzed Cross-Coupling and Subsequent Oxidation

Another approach uses palladium-catalyzed cross-coupling reactions starting from suitable aryl halides and ketones, followed by oxidation steps to introduce the ketone group at the alpha position.

- The use of palladium catalysts such as XPhos Pd G4 facilitates the coupling of heteroaryl halides with ketones under microwave irradiation.

- Microwave-assisted heating at 150 °C for 10 minutes improves reaction efficiency.

- Oxidation with selenium dioxide in 1,4-dioxane is employed to convert intermediates into diketones or ketones.

- The oxidation step shows optimal yields when performed on purified intermediates rather than crude mixtures.

| Entry | Oxidant/Additive/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Iodine (1.1 equiv), CuO (1.1 equiv), Toluene/DMSO | 50 | 8 |

| 2 | Iodine (1.1 equiv), CuO (1.1 equiv), DMSO | 50 | 46 |

| 3 | Selenium dioxide (1.5 equiv), Dioxane | 50 | 59 |

| 4 | Selenium dioxide (1.5 equiv), Dioxane (on purified intermediate) | 50 | 89 |

This method offers a controlled and scalable route to this compound and related compounds, with the oxidation step being critical for high yield and purity.

Photoredox Catalysis and Nickel-Catalyzed Acylation

Recent advances include visible-light-promoted nickel-catalyzed acylation reactions that couple aryl halides with ketones under mild conditions.

- A Schlenk tube is charged with aryl halide, ketone, nickel bromide, photocatalyst, ligand, and base in acetone.

- The mixture is irradiated with blue LED light (35 W) under argon atmosphere for 12 hours at room temperature.

- After completion, the reaction mixture is washed, extracted, dried, and purified by silica gel chromatography.

- This method affords the ketone product in moderate to good yields (e.g., 69% for related compounds).

This approach is notable for its mild conditions, environmental friendliness, and applicability to various substrates.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative coupling with formaldehyde | 2-Phenoxyacetophenone, formaldehyde, K2CO3 | ~90% | Mild conditions, high yield | Requires careful purification |

| Pd-catalyzed cross-coupling + SeO2 oxidation | Pd catalyst, heteroaryl halides, SeO2, microwave | Up to 89% | Efficient, scalable, microwave-assisted | Requires expensive catalysts |

| Photoredox Ni-catalyzed acylation | NiBr2, photocatalyst, blue LED, acetone | ~69% | Mild, green chemistry approach | Longer reaction times |

Full Research Findings and Notes

- The oxidative coupling method yields 3-hydroxy-1,2-diphenylpropan-1-one intermediates that can be further manipulated, demonstrating flexibility in synthetic routes.

- Microwave-assisted palladium catalysis combined with selenium dioxide oxidation provides a modern, efficient route with excellent yields when oxidation is performed on purified intermediates.

- Photoredox nickel catalysis offers a sustainable alternative, utilizing visible light and mild conditions, though yields may be slightly lower.

- Analytical data such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the identity and purity of the synthesized this compound in these studies.

- Purification techniques commonly involve silica gel column chromatography using solvent mixtures such as petroleum ether and ethyl acetate in ratios around 3:1 or 10:1.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2-Phenoxy-1,2-diphenylethan-1-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

| Compound | Substituent (R) | Key Structural Features | Electronic Effects |

|---|---|---|---|

| 2-Phenoxy-1,2-diphenylethan-1-one | -OPh | Phenoxy group as electron-withdrawing substituent | Enhanced electrophilicity at carbonyl carbon |

| 2-Bromo-1,2-diphenylethan-1-one | -Br | Bromine as leaving group | High reactivity in nucleophilic substitutions |

| 2-Hydroxy-1,2-diphenylethan-1-one (Benzoin) | -OH | Hydroxyl group enabling redox activity | Hydrogen-bonding capability; natural product |

| 2,2-Dimethoxy-1,2-diphenylethan-1-one (Irgacure 651) | -OMe | Methoxy groups enhancing photostability | Efficient photoinitiator for polymerization |

- Phenoxy vs. Bromo: The phenoxy group increases steric bulk and stabilizes intermediates via resonance, whereas bromine facilitates nucleophilic displacement (e.g., in cyclocondensation reactions to form thiadiazines) .

- Phenoxy vs.

Physicochemical Properties

Q & A

Q. Methodology :

- Halogenated Precursors : Use 2-bromo-1,2-diphenylethan-1-one as a key intermediate. React with thiourea in ethanol under reflux (6 hours) with TLC monitoring .

- Cyclocondensation : For heterocyclic derivatives, combine 2-bromo-1,2-diphenylethan-1-one with thiosemicarbazides in ethanol or HCl-EtOH (1:1). Adjust temperature (20–100°C) to control product distribution (e.g., thiadiazines vs. thiazoles) .

- Purification : Fractional crystallization (e.g., benzene) isolates isomers. Yields range from 40–89% depending on conditions .

Q. Methodology :

- HPLC Analysis : Separate diastereomers (e.g., 1,2-diphenyl-1,2-diol and 2-hydroxy-1,2-diphenylethan-1-one) using chiral columns with UV detection .

- NMR Spectroscopy : Assign stereochemistry via - and -NMR. For example, -NMR of 2-hydroxy-1,2-diphenylethan-1-one shows distinct hydroxyl (δ ~3.5 ppm) and ketone (δ ~7.5–8.0 ppm) signals .

- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., thiadiazine vs. thiazole products) using SHELXL refinement .

Q. Key NMR Data :

- 2-Hydroxy-1,2-diphenylethan-1-one :

Advanced Research Questions

How do reaction conditions influence regioselectivity in cyclocondensation reactions?

Q. Mechanistic Insights :

- Solvent Effects : In ethanol, 2-bromo-1,2-diphenylethan-1-one favors thiadiazine formation via nucleophilic substitution. In HCl-EtOH, acid-catalyzed desulfurization produces pyrazoles .

- Kinetic Control : Thiadiazine derivatives undergo faster desulfurization under acidic conditions (e.g., glacial acetic acid at 100°C) compared to neutral solvents. Rate constants differ by 10-fold between 2-phenylamino and 2-methylamino derivatives .

Q. Data Contradiction :

- Product Distribution : Reactions in ethanol yield thiadiazines (major) and thiazoles (minor), whereas HCl-EtOH promotes pyrazole formation. Conflicting reports on phenylimide isomer yields (0.6% vs. 10%) highlight sensitivity to stoichiometry .

What photochemical applications exist for 1,2-diphenylethan-1-one derivatives?

Q. Applications :

- Photoinitiators : 2,2-Dimethoxy-1,2-diphenylethan-1-one (I-651) is used in UV-curable polymers for 3D printing. It generates radicals under UV light, initiating crosslinking in acrylate resins .

- Mechanism : Cleavage of the C–O bond in dimethoxy derivatives produces benzoyl and methoxy radicals, which propagate polymerization .

Q. Stability Considerations :

- Store in amber containers under inert gas to prevent premature degradation. Monitor via UV-Vis spectroscopy (λmax ~250–300 nm) .

How can competing reaction pathways be analyzed in multi-step syntheses?

Q. Methodological Framework :

In Situ Monitoring : Use TLC or HPLC to track intermediate formation (e.g., S-(1,2-diphenyl-2-oxo-ethyl)-isothiosemicarbazide in thiadiazine synthesis) .

Kinetic Studies : Compare desulfurization rates (e.g., thiadiazine → pyrazole) under varying temperatures and acid concentrations. Use Arrhenius plots to determine activation energies .

Computational Modeling : Predict regioselectivity using DFT calculations (e.g., transition state energies for cyclization pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.